Direct Comparison of EPX Inhibition Potency vs. 4-Chloro-2-(bromomethyl)-1-propoxybenzene Isomer
4-Bromo-2-(chloromethyl)-1-propoxybenzene demonstrates potent inhibition of eosinophil peroxidase (EPX) bromination activity, with an IC50 of 1 nM [1]. This potency can be compared to its positional isomer, 4-chloro-2-(bromomethyl)-1-propoxybenzene, which exhibits a significantly higher IC50 of 11 nM under identical assay conditions [2]. The 11-fold difference in potency highlights the critical impact of the specific halogen (Br vs. Cl) and its position on the aromatic ring for binding to the EPX active site.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | 4-Chloro-2-(bromomethyl)-1-propoxybenzene: 11 nM |
| Quantified Difference | 11-fold more potent |
| Conditions | EPX bromination activity assay; measurement of H2O2-catalyzed 3-bromo tyrosine formation from tyrosine and potassium bromide in 100 mM KPi buffer (pH 7.4) [1][2]. |
Why This Matters
For researchers screening for EPX inhibitors, this 11-fold potency advantage makes the target compound a more compelling starting point for lead optimization, directly impacting the effective concentration needed for biological studies.
- [1] BindingDB. BDBM50554035. CHEMBL4790231. IC50: 1nM for inhibition of human EPX bromination activity. 2025. View Source
- [2] BindingDB. BDBM413383. US10407422, Example 5. IC50: 11nM for EPX bromination activity. 2025. View Source
